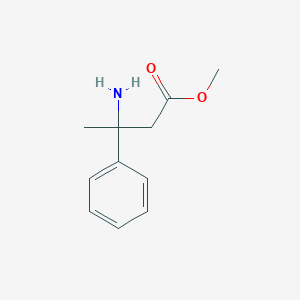
Methyl 3-amino-3-phenylbutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate by simple reduction and inversion method has been described . Another study reported the synthesis of a phenibut ester in 78% yield using N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4 dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-phenylbutanoate” includes a phenyl group (C6H5-) attached to a butanoate group (C3H7COO-) via an amino group (NH2-) . The compound has a molecular weight of 193.24 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 3-amino-3-phenylbutanoate is involved in the synthesis of various novel compounds. For instance, it's used in creating N-(α-bromoacyl)-α-amino esters with potential applications in prodrug development due to their low cytotoxicity and absence of antibacterial and anti-inflammatory activity at tested concentrations (Yancheva et al., 2015).
- It plays a role in the homogeneous hydrogenation process, where its presence influences the optical activity of the resultant compound. This application is particularly relevant in the field of stereoselective synthesis (Abley & Mcquillin, 1971).
Enzymatic Resolution and Stereochemistry
- The compound is also significant in enzymatic resolution processes. For example, its derivatives were resolved through transesterifications catalyzed by lipase B from Candida antarctica, achieving high conversion rates and yielding optically pure enantiomers (Escalante, 2008).
- In the field of X-ray crystallography, the structural determination of its derivatives has been critical in understanding the stereochemistry of certain amino acids, which are essential components in various bioactive compounds (Nakamura et al., 1976).
Applications in Organic Chemistry and Drug Development
- This compound is utilized in the creation of tetrazole-containing derivatives, expanding the scope of functional groups available for pharmaceutical and organic chemistry applications (Putis et al., 2008).
- Its derivatives are used in synthesizing inhibitors for specific enzymes or pathways in bacteria, showcasing its potential in developing new antibacterial drugs (Li et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-amino-3-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSLBFMKJPBNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)

![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

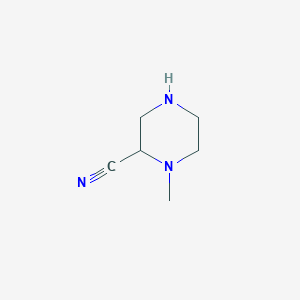
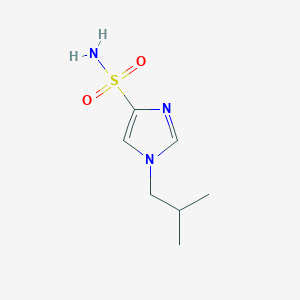

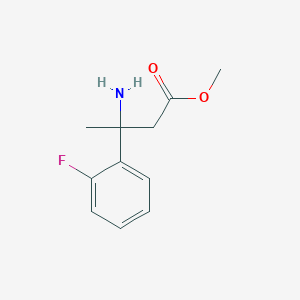
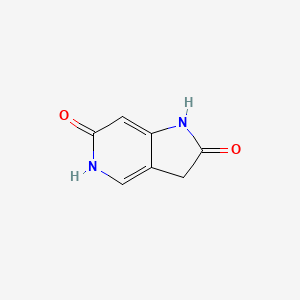

![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)
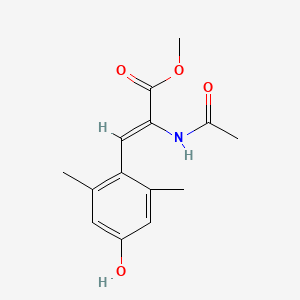
![methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1430301.png)